molecular formula C6H5FO3 B069713 Fluoromethyl Furan-2-carboxylate CAS No. 166331-79-9

Fluoromethyl Furan-2-carboxylate

Katalognummer B069713
CAS-Nummer: 166331-79-9
Molekulargewicht: 144.1 g/mol
InChI-Schlüssel: DCFMJCVUINXXRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoromethyl furan-2-carboxylate (FMFC) is a chemical compound that has been gaining significant attention in the field of chemical research due to its unique properties and potential applications. FMFC is a fluorinated analog of methyl furan-2-carboxylate, which is widely used in the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of Fluoromethyl Furan-2-carboxylate is not fully understood, but it is believed to involve the formation of reactive intermediates such as trifluoromethyl radicals and carbenes. These intermediates can react with other molecules to form new compounds, leading to the synthesis of fluorinated organic compounds or the modification of biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Fluoromethyl Furan-2-carboxylate has several advantages for lab experiments, including its high reactivity, stability, and selectivity. This compound can be easily incorporated into various organic compounds, allowing for the synthesis of fluorinated analogs of natural products. However, this compound also has some limitations, including its toxicity and potential health hazards. Proper safety precautions should be taken when handling this compound in the lab.

Zukünftige Richtungen

There are several future directions for the research on Fluoromethyl Furan-2-carboxylate. One potential application is in the development of new drugs, particularly for the treatment of neurological disorders and inflammation-related diseases. This compound can also be used as a probe molecule in the study of enzyme-catalyzed reactions and metabolic pathways. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties and high reactivity make it a valuable tool for the synthesis of fluorinated organic compounds and the study of biological processes. However, proper safety precautions should be taken when handling this compound in the lab, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of Fluoromethyl Furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with trifluoromethyl iodide in the presence of a catalyst such as silver carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

Fluoromethyl Furan-2-carboxylate has been used in various scientific research applications, including the synthesis of fluorinated organic compounds, the development of new drugs, and the study of biological processes. This compound is an important building block in the synthesis of fluorinated analogs of natural products, which have shown promising results in drug discovery. This compound has also been used as a probe molecule in the study of enzyme-catalyzed reactions and metabolic pathways.

Eigenschaften

CAS-Nummer

166331-79-9

Molekularformel

C6H5FO3

Molekulargewicht

144.1 g/mol

IUPAC-Name

fluoromethyl furan-2-carboxylate

InChI

InChI=1S/C6H5FO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2

InChI-Schlüssel

DCFMJCVUINXXRL-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)OCF

Kanonische SMILES

C1=COC(=C1)C(=O)OCF

Synonyme

2-Furancarboxylicacid,fluoromethylester(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.